molecular formula C23H25FN6 B2591890 N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-39-2

N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2591890
CAS No.: 955305-39-2
M. Wt: 404.493
InChI Key: NPMDVSLSDOFPAP-UHFFFAOYSA-N
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Description

N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and solvent-free reactions are explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific pathways involved in cell proliferation.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Uniqueness

N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards different biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-N-(4-fluorophenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6/c1-3-14-29(15-4-2)23-27-21(26-18-12-10-17(24)11-13-18)20-16-25-30(22(20)28-23)19-8-6-5-7-9-19/h5-13,16H,3-4,14-15H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMDVSLSDOFPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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